

In Vitro Activity of GSK2200150A Against Mycobacterium tuberculosis H37Rv: A Technical Guide

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Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360

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This technical guide provides a comprehensive overview of the in vitro activity of the anti-tuberculosis agent **GSK2200150A** against the virulent Mycobacterium tuberculosis H37Rv strain. The document details the quantitative inhibitory data, the experimental protocols for its determination, and the underlying mechanism of action.

Data Presentation

The in vitro potency of **GSK2200150A** against the H37Rv strain of M. tuberculosis has been determined through microbiological assays. The primary quantitative metric available is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Compound	Organism	Assay Type	Metric	Value	Reference
GSK2200150A	Mycobacterium tuberculosis H37Rv	Broth microdilution with Resazurin-based fluorescence detection	MIC	0.38 µM	[1] [2]

Experimental Protocols

The determination of the in vitro activity of **GSK2200150A** against *M. tuberculosis* H37Rv is performed using standardized and reproducible methods. The following protocols are central to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of **GSK2200150A** against the H37Rv strain.

1. Preparation of Compound Plates:

- **GSK2200150A** is serially diluted in purified water in triplicate in 96-well microtiter plates.
- A final volume of 10 μ L per well is used for the compound dilutions.

2. Inoculum Preparation:

- *Mycobacterium tuberculosis* H37Rv is cultured in Middlebrook 7H9 broth supplemented with Albumin-Dextrose-Catalase (ADC), 20% Tween 80, and 50% glycerol.
- The bacterial suspension is adjusted to an optical density at 600 nm (OD600) of 0.001.

3. Incubation:

- 90 μ L of the bacterial suspension is added to each well of the compound-containing microtiter plates.
- The plates are incubated for 7 days at 37°C.

4. Viability Assessment:

- Following the 7-day incubation, 10 μ L of a 0.05% (w/v) Resazurin solution is added to each well.
- The plates are incubated for an additional 24 hours at 37°C.

- Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

5. Data Analysis:

- Background fluorescence is subtracted from all wells.
- The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing **GSK2200150A** to the fluorescence of control wells without the compound. The MIC is determined as the lowest concentration of the compound that inhibits visible growth, as indicated by the lack of fluorescence development.

Trehalose Monomycolate (TMM) Transport Assay

This assay is employed to investigate the mechanism of action of MmpL3 inhibitors like **GSK2200150A** by assessing their impact on the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.

1. Bacterial Culture and Radiolabeling:

- *M. tuberculosis* H37Rv is grown to the mid-log phase.
- The culture is then incubated with a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, to allow for its incorporation into mycolic acids.

2. Compound Treatment:

- The radiolabeled culture is treated with varying concentrations of **GSK2200150A**. A known MmpL3 inhibitor and a vehicle control (e.g., DMSO) are included for comparison.

3. Lipid Extraction:

- Bacterial cells are harvested, and total lipids are extracted using a chloroform and methanol mixture.

4. Thin-Layer Chromatography (TLC):

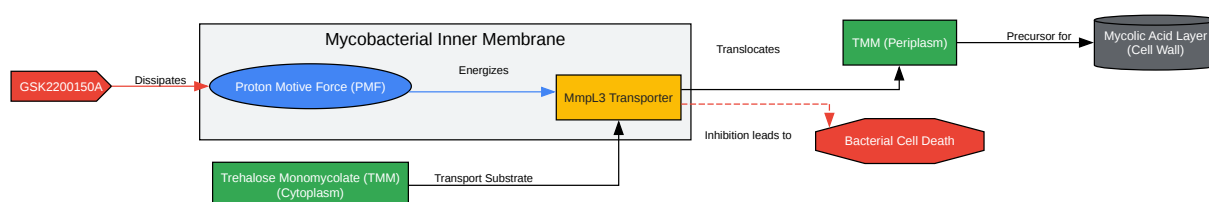
- The extracted lipids are separated on a silica gel plate using a suitable solvent system (e.g., chloroform:methanol:water).

5. Analysis:

- The TLC plate is exposed to a phosphor screen to visualize and quantify the radiolabeled lipid species, specifically TMM and trehalose dimycolate (TDM).
- Inhibition of MmpL3 by **GSK2200150A** is indicated by an accumulation of TMM and a corresponding decrease in TDM.

Mechanism of Action and Signaling Pathway

GSK2200150A exerts its antimycobacterial effect by targeting the essential inner membrane transporter, Mycobacterial membrane protein Large 3 (MmpL3). The mechanism of action involves the dissipation of the proton motive force (PMF) across the mycobacterial inner membrane, which is essential for the function of MmpL3. This disruption inhibits the transport of trehalose monomycolate (TMM), a critical precursor for the synthesis of the mycolic acid-containing outer membrane. The inhibition of this pathway leads to the cessation of cell wall biosynthesis and ultimately results in bacterial cell death.

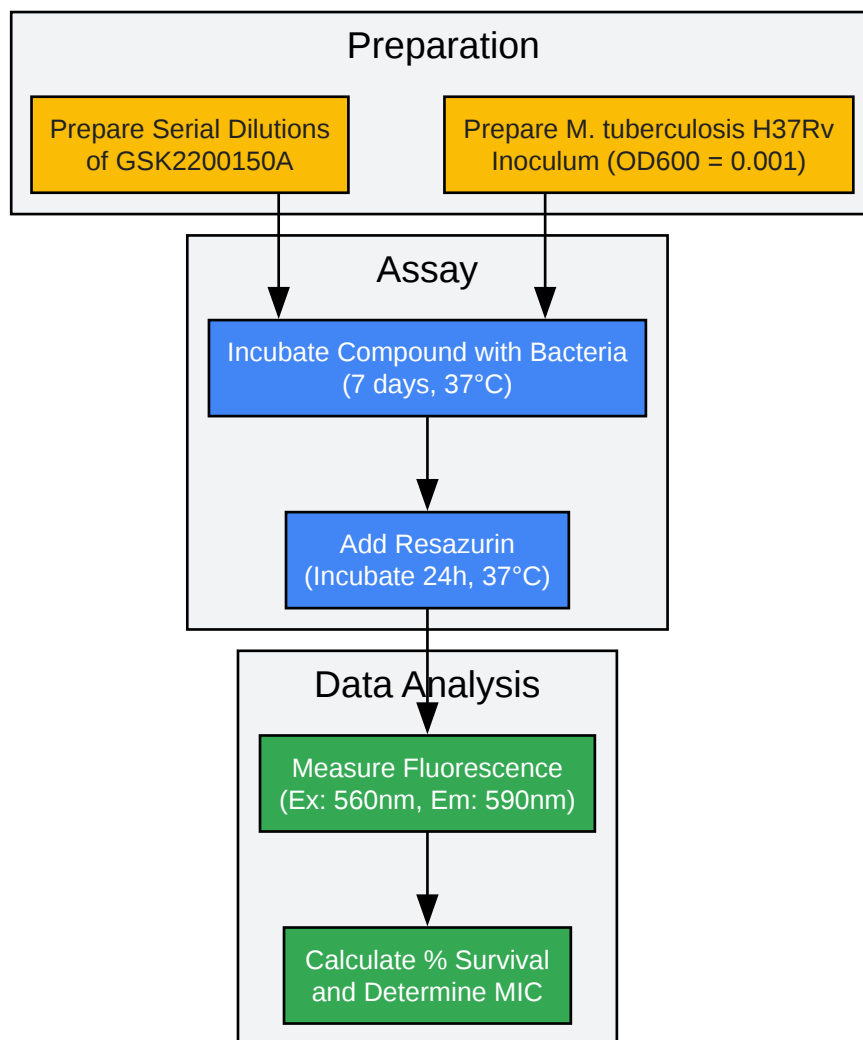


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Caption: Mechanism of action of **GSK2200150A**.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of **GSK2200150A** against *M. tuberculosis* H37Rv.



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- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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